
Aspartylglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartylglutamine is a dipeptide composed of aspartic acid and glutamine. It is a significant compound in the field of biochemistry and molecular biology due to its role in various metabolic pathways and its presence in numerous biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aspartylglutamine can be synthesized through a peptide bond formation between aspartic acid and glutamine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in solution-phase synthesis, the reactions occur in a liquid medium.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between aspartic acid and glutamine. This method is advantageous due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Aspartylglutamine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between aspartic acid and glutamine can be hydrolyzed, resulting in the formation of the individual amino acids.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.
Substitution: The amino and carboxyl groups of this compound can undergo substitution reactions with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Enzymes such as peptidases can also catalyze this reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, though these reactions are not typical for this compound.
Substitution: Reagents like carbodiimides can be used to activate the carboxyl group for substitution reactions.
Major Products Formed
The primary products formed from the hydrolysis of this compound are aspartic acid and glutamine. Other reactions may yield modified peptides or amino acid derivatives, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Aspartylglutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide bond formation and hydrolysis.
Biology: this compound is involved in various metabolic pathways and is studied for its role in cellular processes.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of peptide-based drugs and as a nutritional supplement in various formulations.
Mécanisme D'action
Aspartylglutamine exerts its effects primarily through its involvement in metabolic pathways. It can act as a substrate for enzymes that catalyze the formation or breakdown of peptides. The molecular targets of this compound include various enzymes and transporters involved in amino acid metabolism. The pathways involved include the urea cycle, the citric acid cycle, and the glutamate-glutamine cycle.
Comparaison Avec Des Composés Similaires
Aspartylglutamine is similar to other dipeptides such as:
N-Acetylaspartylglutamate: This compound is also a dipeptide but includes an acetyl group, which gives it different properties and functions.
Aspartylphenylalanine: Another dipeptide with phenylalanine instead of glutamine, used as a sweetener (aspartame).
Glutamylglutamine: A dipeptide composed of two glutamine molecules, with different metabolic roles compared to this compound.
This compound is unique due to its specific combination of aspartic acid and glutamine, which allows it to participate in distinct biochemical pathways and reactions.
Propriétés
IUPAC Name |
5-amino-2-[(2-amino-3-carboxypropanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPSRPMQQDRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Aspartyl-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)

![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
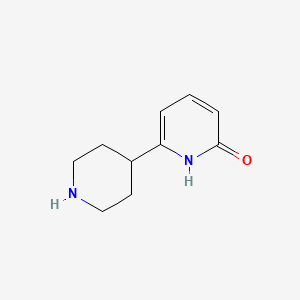

![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
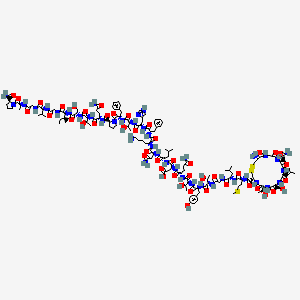
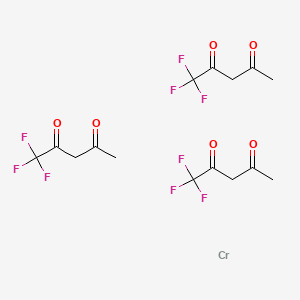
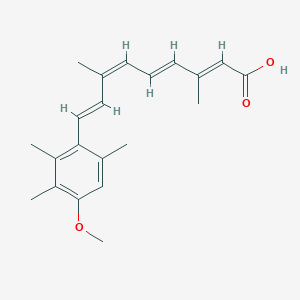
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

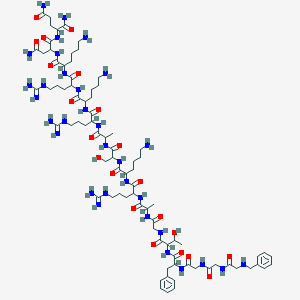
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
